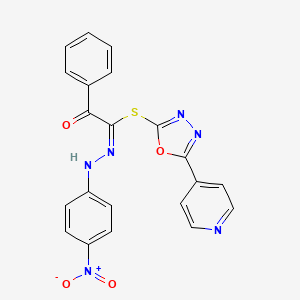
5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL (1E)-N-(4-nitrophenyl)-2-oxo-2-phenylethanehydrazonothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL (1E)-N-(4-nitrophenyl)-2-oxo-2-phenylethanehydrazonothioate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridine ring, an oxadiazole ring, and a hydrazonothioate group
Métodos De Preparación
The synthesis of 5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL (1E)-N-(4-nitrophenyl)-2-oxo-2-phenylethanehydrazonothioate typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the pyridine and hydrazonothioate groups. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to optimize yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and advanced purification methods to ensure consistency and efficiency.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride or hydrogen gas.
Substitution: The presence of reactive functional groups allows for substitution reactions, where one group is replaced by another.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired transformation, including temperature ranges from -78°C to 150°C and solvents like dichloromethane, ethanol, and dimethylformamide.
Major Products: The major products formed depend on the specific reaction and conditions used, often resulting in derivatives with modified functional groups or ring structures.
Aplicaciones Científicas De Investigación
5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL (1E)-N-(4-nitrophenyl)-2-oxo-2-phenylethanehydrazonothioate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of this compound involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the inhibition of key enzymes or disruption of cell membrane integrity. In cancer research, it may act by interfering with cellular signaling pathways that regulate cell proliferation and apoptosis. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
When compared to similar compounds, 5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL (1E)-N-(4-nitrophenyl)-2-oxo-2-phenylethanehydrazonothioate stands out due to its unique combination of functional groups and structural features. Similar compounds include:
2-(4-nitrophenyl)-4-(4-fluorophenyl)-5-(4-pyridinyl)-1H-imidazole: Shares the pyridine and nitrophenyl groups but differs in the core ring structure.
1H-pyrrolo[2,3-b]pyridine derivatives: Known for their biological activity, particularly as fibroblast growth factor receptor inhibitors.
Propiedades
Fórmula molecular |
C21H14N6O4S |
|---|---|
Peso molecular |
446.4 g/mol |
Nombre IUPAC |
(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl) (1E)-N-(4-nitroanilino)-2-oxo-2-phenylethanimidothioate |
InChI |
InChI=1S/C21H14N6O4S/c28-18(14-4-2-1-3-5-14)20(25-23-16-6-8-17(9-7-16)27(29)30)32-21-26-24-19(31-21)15-10-12-22-13-11-15/h1-13,23H/b25-20+ |
Clave InChI |
OSUVKSBTSHAUBG-LKUDQCMESA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)/C(=N\NC2=CC=C(C=C2)[N+](=O)[O-])/SC3=NN=C(O3)C4=CC=NC=C4 |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C(=NNC2=CC=C(C=C2)[N+](=O)[O-])SC3=NN=C(O3)C4=CC=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-Methyl-1-(3-{1-methyl-1-[({[4-(trifluoromethyl)benzyl]amino}carbonyl)amino]ethyl}phenyl)ethyl]-N'-[4-(trifluoromethyl)benzyl]urea](/img/structure/B11987859.png)
![N'-[(E)-(3-methyl-2-thienyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11987863.png)
![N-Naphtho[1,2-d]thiazol-2-yl-acetamide](/img/structure/B11987874.png)

![(2E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(3-pyridinylmethyl)-2-propenamide](/img/structure/B11987882.png)

![N-(2-chloro-5-{[2-(octadecyloxy)phenyl]sulfamoyl}phenyl)-1-hydroxynaphthalene-2-carboxamide](/img/structure/B11987886.png)

![N-{2,2,2-trichloro-1-[(tetrahydro-2-furanylmethyl)amino]ethyl}acetamide](/img/structure/B11987896.png)
![3-(3-bromophenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11987897.png)
![N-(2,2,2-trichloro-1-{[(4-ethoxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11987898.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11987900.png)

![7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one](/img/structure/B11987924.png)
